

(R)-2,3-Dihydroxypropanal-d4: A Technical Guide for Research Applications

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Compound of Interest

Compound Name: (R)-2,3-Dihydroxypropanal-d4

Cat. No.: B15555727

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(R)-2,3-Dihydroxypropanal-d4, the deuterated form of (R)-Glyceraldehyde, is a stable isotope-labeled compound that serves as a critical tool in advanced biomedical and pharmaceutical research. Its primary applications lie in quantitative mass spectrometry-based assays and metabolic flux analysis, where it provides a high degree of accuracy and precision. This guide offers an in-depth overview of its uses, complete with experimental methodologies and data presentation for researchers, scientists, and drug development professionals.

Core Applications in Research

The scientific utility of **(R)-2,3-Dihydroxypropanal-d4** is centered around two main functions:

- Stable Isotope-Labeled Internal Standard: In quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR), **(R)-2,3-Dihydroxypropanal-d4** is employed as an internal standard.^{[1][2]} Because its chemical and physical properties are nearly identical to the endogenous, non-labeled (R)-2,3-Dihydroxypropanal, it can be used to correct for variations in sample preparation and instrument response, thereby ensuring accurate quantification of the target analyte.
- Metabolic Tracer: Deuterium-labeled molecules are instrumental in metabolic flux analysis (MFA), a technique used to study the flow of atoms through metabolic pathways.^{[3][4][5]} **(R)-2,3-Dihydroxypropanal-d4** can be introduced into biological systems to trace the fate of the glyceraldehyde backbone through pathways such as glycolysis and the pentose phosphate pathway.^[3] This allows researchers to quantify the rates of metabolic reactions

and understand how these pathways are altered in disease states or in response to therapeutic interventions.

Quantitative Data Presentation

When used as an internal standard in LC-MS/MS assays, **(R)-2,3-Dihydroxypropanal-d4** enables the generation of precise and accurate quantitative data. Below is a representative summary of the type of data obtained during the validation of a hypothetical LC-MS/MS method for the quantification of (R)-2,3-Dihydroxypropanal.

| Parameter | Value | Description |
|--------------------------------------|-----------------------------|--|
| Linear Range | 1 - 1000 ng/mL | The concentration range over which the assay is accurate and precise. |
| Correlation Coefficient (r^2) | > 0.995 | A measure of the linearity of the calibration curve. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | The lowest concentration of the analyte that can be reliably quantified. |
| Intra-day Precision (%CV) | < 15% | The precision of the assay within a single day. |
| Inter-day Precision (%CV) | < 15% | The precision of the assay across different days. |
| Accuracy (%Bias) | \pm 15% | The closeness of the measured value to the true value. |
| Matrix Effect | Minimal | The effect of other components in the sample matrix on the analysis. |
| Recovery | Consistent and reproducible | The efficiency of the extraction process. |

Note: This table represents typical validation parameters for a bioanalytical method and is for illustrative purposes.

Experimental Protocols

This protocol outlines a general procedure for the quantification of an analyte (in this case, endogenous (R)-2,3-Dihydroxypropanal) in a biological matrix like plasma.

1. Preparation of Standards and Quality Controls (QCs):

- Prepare a stock solution of unlabeled (R)-2,3-Dihydroxypropanal in a suitable solvent (e.g., methanol).
- Serially dilute the stock solution to create calibration standards at various concentrations.
- Prepare QC samples at low, medium, and high concentrations within the calibration range.
- Prepare a stock solution of **(R)-2,3-Dihydroxypropanal-d4** at a fixed concentration to be used as the internal standard (IS).

2. Sample Preparation:

- Thaw biological samples (e.g., plasma), calibration standards, and QCs on ice.
- To a fixed volume of each sample (e.g., 100 µL), add a fixed volume of the internal standard solution.
- Perform protein precipitation by adding a solvent like acetonitrile or methanol.
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Inject the reconstituted samples onto an appropriate LC column (e.g., a C18 column for reversed-phase chromatography).
- Use a gradient elution with suitable mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Detect the analyte and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the IS should be determined beforehand.

4. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

This protocol provides a general outline for a stable isotope tracing experiment using **(R)-2,3-Dihydroxypropanal-d4** in cultured cells.

1. Cell Culture and Labeling:

- Culture cells to the desired confluence.
- Replace the standard culture medium with a medium containing a known concentration of **(R)-2,3-Dihydroxypropanal-d4**.
- Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled substrate.

2. Metabolite Extraction:

- Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
- Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to remove cell debris.

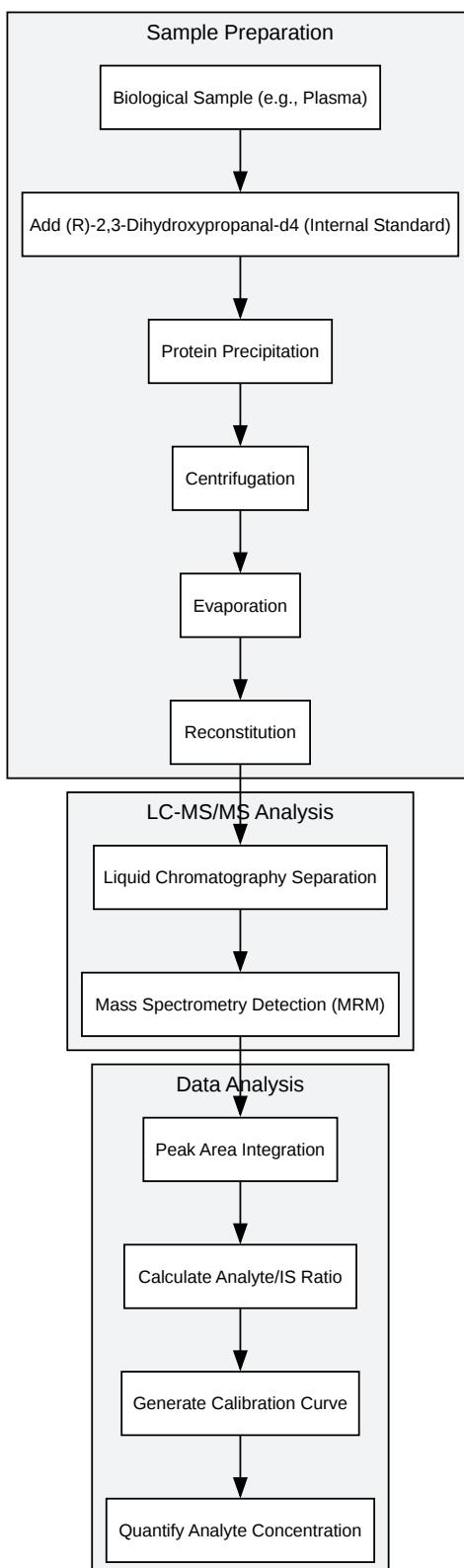
3. Sample Analysis:

- Analyze the metabolite extract using mass spectrometry (e.g., LC-MS or GC-MS) to determine the isotopic enrichment in downstream metabolites.

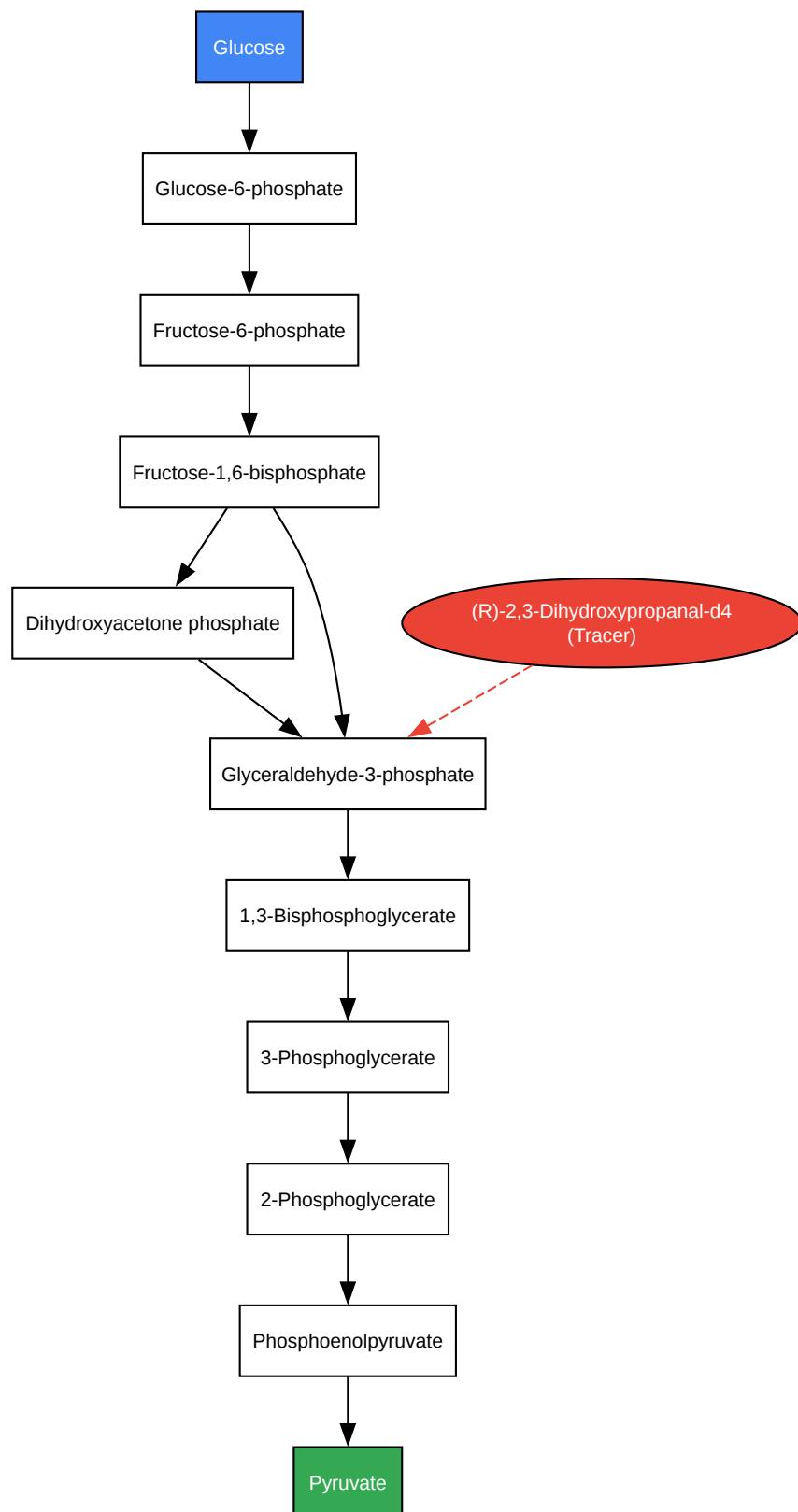
4. Data Analysis and Flux Calculation:

- Correct the mass spectrometry data for the natural abundance of isotopes.
- Use the isotopic labeling patterns in the metabolites to calculate the relative or absolute fluxes through the metabolic pathways of interest using specialized software.

Visualizations

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Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.



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Caption: Entry of **(R)-2,3-Dihydroxypropanal-d4** into the Glycolytic Pathway.

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